1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-phenylurea
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Overview
Description
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-phenylurea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a furan ring substituted with dimethyl groups, a hydroxypropyl chain, and a phenylurea moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-phenylurea can be achieved through a multi-step process. One common method involves the initial preparation of 2,5-dimethylfuran, which is then subjected to a series of reactions to introduce the hydroxypropyl and phenylurea groups.
Preparation of 2,5-Dimethylfuran: This can be synthesized from furfural through catalytic hydrogenation and subsequent methylation.
Introduction of Hydroxypropyl Group: The 2,5-dimethylfuran is reacted with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions to introduce the hydroxypropyl group.
Formation of Phenylurea Moiety: The final step involves the reaction of the intermediate compound with phenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives under hydrogenation conditions.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
Scientific Research Applications
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-phenylurea has several applications in scientific research:
Medicinal Chemistry: This compound has been investigated for its potential antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel organic materials with unique optical and electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-phenylurea involves its interaction with specific molecular targets. In medicinal applications, it is believed to exert its effects by binding to enzymes or receptors involved in cellular processes. The furan ring and phenylurea moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-methylurea: Similar structure but with a methyl group instead of a phenyl group.
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-ethylurea: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-phenylurea is unique due to the presence of the phenyl group, which enhances its binding interactions and biological activity compared to its methyl and ethyl analogs .
Properties
IUPAC Name |
1-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-10-14(12(2)21-11)15(19)8-9-17-16(20)18-13-6-4-3-5-7-13/h3-7,10,15,19H,8-9H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUORUUCJGARGMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)NC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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